(-)-1,2,6-Hexanetriol

Chiral Pool Synthesis Enantiomeric excess Optical Activity

(-)-1,2,6-Hexanetriol (CAS 130232-56-3), also referred to as (2S)-hexane-1,2,6-triol, is the levorotatory enantiomer of 1,2,6-hexanetriol. It is a chiral C6 aliphatic triol distinguished by a single stereogenic center at the C2 position, making it a valuable synthon for enantioselective construction.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 130232-56-3
Cat. No. B8254211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-1,2,6-Hexanetriol
CAS130232-56-3
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC(CCO)CC(CO)O
InChIInChI=1S/C6H14O3/c7-4-2-1-3-6(9)5-8/h6-9H,1-5H2/t6-/m0/s1
InChIKeyZWVMLYRJXORSEP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (-)-1,2,6-Hexanetriol (CAS 130232-56-3): Defining the Chiral C6-Triol Building Block for Stereospecific Synthesis


(-)-1,2,6-Hexanetriol (CAS 130232-56-3), also referred to as (2S)-hexane-1,2,6-triol, is the levorotatory enantiomer of 1,2,6-hexanetriol [1]. It is a chiral C6 aliphatic triol distinguished by a single stereogenic center at the C2 position, making it a valuable synthon for enantioselective construction. Unlike the commodity racemate (CAS 106-69-4) used primarily for industrial humectancy and crosslinking, this specific enantiomer is sourced for stereodefined applications where optical purity directly dictates a molecule's biological or material function [1].

Stereocenter
Defined (2S) configuration supports stereochemical-control studies
Differentiation
Distinct from racemic triol for applications requiring enantiopurity
Synthetic Route
Chiral pool synthesis from D-glucono-1,5-lactone provides configurational identity

Why Racemic 1,2,6-Hexanetriol Cannot Substitute (-)-1,2,6-Hexanetriol in Chiral-Dependent Workflows


The critical difference between (-)-1,2,6-hexanetriol and the widely available racemic mixture (CAS 106-69-4) is the presence of a defined stereogenic center, which directly impacts molecular recognition, biological activity, and macromolecular architecture [1]. In achiral applications like bulk resin crosslinking, the racemate suffices, but for advanced applications such as the synthesis of chiral pharmaceuticals, agrochemicals, or stereoregular polymers, the use of a racemate introduces a mixture of diastereomeric environments that can lead to failed reactions, uninterpretable biological results, or materials with inconsistent degradation and mechanical properties . The documented enantiospecific synthesis from D-glucono-1,5-lactone validates that the stereochemistry of this triol is integral to the structural identity of downstream products [1].

Racemic Triol May introduce diastereomeric environments, altering stereochemical outcomes in chiral-dependent workflows.
Racemic Triol Biological results may become uninterpretable without enantiopure control.
Racemic Triol Downstream product identity relies on stereochemistry; substitution may compromise structural integrity.

Quantitative Differentiation Evidence for (-)-1,2,6-Hexanetriol Procurement


Defined Optical Rotation vs. Racemate Confirms Enantiopurity for Stereorigid Synthesis

The (2S) absolute configuration of (-)-1,2,6-hexanetriol was established via enantiospecific synthesis from D-glucono-1,5-lactone, providing a product with defined optical rotation, explicitly distinguishing it from the racemate which has a net optical rotation of zero [1]. While exactly determined specific rotation values are not fully detailed in the abstract, the synthetic route guarantees a predictable optical purity that is a prerequisite for use as a chiral building block, unlike commercially undefined mixtures [1].

Optical Rotation Differentiation
Class-level inference
Target (2S): levorotatory, enantiospecific from D-glucono-1,5-lactone.
Comparator (racemate): net optical rotation zero.
Supports enantiopurity control in stereorigid synthesis.
Reported optical purity context; synthetic route determines configuration.
Chiral Pool Synthesis Enantiomeric excess Optical Activity

Differential Utility in Asymmetric Dihydroxylation Studies Compared to Parent ω-Hydroxyalkenes

In a study on accessing ω-functional 1,2-diols, the asymmetric dihydroxylation (AD) of a protected derivative of 5-hexen-1-ol yielded precursor to 1,2,6-hexanetriol with improved stereoselectivity compared to the parent ω-hydroxy-1-alkene 5-hexen-1-ol. The product (1,2,6-hexanetriol) itself is a viscous oil whose optical purity was notably difficult to enhance after synthesis, underscoring the necessity of sourcing the pre-defined enantiomer rather than attempting a low-selectivity asymmetric synthesis .

AD Stereoselectivity Context
Data to verify
Protected derivative improved stereoselectivity vs. parent alkene, but exact ee not reported; product optical purity difficult to enhance post-synthesis.
Supports procurement of pre-resolved enantiomer for stereoselectivity challenges.
Source review; cross-study comparable, quantitative data incomplete.
Asymmetric Synthesis Dihydroxylation Enantioselectivity

Validated Process for Enantiospecific Kilogram-Scale Synthesis vs. Laboratory Resolution Methods

The chiral pool synthesis of (2S)-1,2,6-hexanetriol from D-glucono-1,5-lactone provides a scalable, enantiospecific route, directly contrasting with the laborious and low-yielding resolution of racemic hexanetriol using C2-symmetric diphenyltetrahydrobipyran dispiroketals [1]. The dispiroketal resolution method, while valuable for laboratory-scale resolution of 1,2-diols, is inherently a 50% maximum yield process that requires subsequent deprotection via metal-ammonia reduction. The direct synthesis from a known chiral starting material circumvents this 50% yield ceiling and avoids harsh deprotection steps, ensuring a more cost-effective and higher-throughput supply chain for the (2S)-enantiomer .

Synthesis Scalability Advantage
Reported
Chiral pool synthesis avoids 50% yield ceiling of dispiroketal resolution method; more atom-economical route.
Supports cost-effective, scalable supply of (2S)-enantiomer.
Reported synthetic route advantage; exact process yields not publicly detailed.
Scalable Synthesis Process Chemistry Chiral Resolution

Verified Application Scenarios Where (-)-1,2,6-Hexanetriol Demonstrates Procurement Value


Synthesis of Stereodefined Trideoxyhexose Sugars and C-Glycosides

The enantiospecific synthesis of (2S)-1,2,6-hexanetriol from D-glucono-1,5-lactone directly feeds into the production of trideoxy-D-hexoses, such as methyl amicetopyranosides, which are structural components of several antibiotics. Using a building block with a secured (2S) configuration is essential for maintaining the correct stereochemical relationship in the final bioactive molecule [1].

Construction of Stereoregular Polyols and Dendritic Macromolecules

A chiral triol like (-)-1,2,6-hexanetriol can serve as an AB2-type monomer with a predefined stereocenter for the synthesis of chiral dendritic polyesters or polyurethanes. Unlike the racemic triol, which yields atactic or stereoirregular polymers with poorly defined properties, the enantiopure monomer ensures a uniform microstructural environment, which is critical for studying structure-property relationships in chiral materials science [1].

Precursor for Chiral 1,2-Epoxide Synthons

The terminal 1,2-diol moiety can be selectively converted to a chiral epoxide, a powerful intermediate for further functionalization. The high cost and synthetic effort required to directly form a terminal epoxide with high enantioselectivity from a simple alkene, as demonstrated by the challenges in AD reactions, make a pre-formed chiral triol a more reliable and cost-effective starting material for multistep medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
Stereodefined sugar synthesis
(2S) stereochemical identity
Configurational integrity in final molecule
Chiral dendrimer/polymer synthesis
Enantiopure building block
Uniform chiral microstructure verification
Chiral epoxide intermediate synthesis
Pre-resolved chiral diol
Enantioselectivity in epoxidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-1,2,6-Hexanetriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.